molecular formula C12H16Cl3N3 B1417980 1-(4-Chloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride CAS No. 1185056-79-4

1-(4-Chloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride

Cat. No.: B1417980
CAS No.: 1185056-79-4
M. Wt: 308.6 g/mol
InChI Key: VHUCQEWNYHBFMR-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The 4-chlorobenzyl group indicates the presence of a benzyl group (a benzene ring attached to a CH2 group) that has a chlorine atom substituted at the 4th position .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorine atom might increase its reactivity compared to a non-halogenated compound .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis and characterization of various chemical structures. For instance, Guerrero et al. (2008) discussed the synthesis of new 3,5-dimethylpyrazolic hybrid ligands, emphasizing their potential in forming palladium(II) complexes, which are of interest in inorganic chemistry (Guerrero et al., 2008).

Antibacterial Activities

  • Compounds derived from similar structures have shown significant antibacterial activities. Bildirici et al. (2007) synthesized derivatives from a similar pyrazole compound, finding that some derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).

Corrosion Inhibition

  • El Arrouji et al. (2020) investigated dimethyl-1H-pyrazole derivatives, including structures similar to 1-(4-Chloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride, as corrosion inhibitors for steel in acidic environments. This demonstrates the compound's potential application in industrial corrosion protection (El Arrouji et al., 2020).

Potential Antipsychotic Agents

  • A study by Wise et al. (1987) explored derivatives of 1H-pyrazol-5-ol, which share a core structure with the compound , as potential antipsychotic agents. This highlights the relevance of such compounds in medicinal chemistry and drug development (Wise et al., 1987).

Luminescent Properties

  • Research on similar compounds has also delved into their luminescent properties. For instance, Tang et al. (2014) studied the luminescent properties of a related compound, suggesting potential applications in materials science and photophysics (Tang et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For instance, many pyrazole derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical compound, handling “1-(4-Chloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound .

Future Directions

The future directions in the research and application of this compound would depend on its properties and potential uses. Pyrazole derivatives are a focus of ongoing research due to their wide range of biological activities .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3.2ClH/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(13)6-4-10;;/h3-6H,7,14H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUCQEWNYHBFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Chloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Chloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride
Reactant of Route 5
1-(4-Chloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride
Reactant of Route 6
1-(4-Chloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride

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